Ethyl (5-amino-2-methylphenyl)carbamate
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Overview
Description
Ethyl (5-amino-2-methylphenyl)carbamate is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (5-amino-2-methylphenyl)carbamate can be achieved through several methods. One common approach involves the reaction of 5-amino-2-methylphenol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, typically at room temperature, and results in the formation of the desired carbamate product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl (5-amino-2-methylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions include nitro derivatives, primary amines, and substituted carbamates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl (5-amino-2-methylphenyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl (5-amino-2-methylphenyl)carbamate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the carbamate group can undergo hydrolysis to release active intermediates. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl (2-amino-5-methylphenyl)carbamate
- Ethyl (3-amino-4-methylphenyl)carbamate
- Ethyl (4-amino-3-methylphenyl)carbamate
Uniqueness
Ethyl (5-amino-2-methylphenyl)carbamate is unique due to the specific positioning of the amino and methyl groups on the phenyl ring. This unique structure can influence its reactivity and interaction with other molecules, making it distinct from other similar compounds .
Properties
CAS No. |
61962-71-8 |
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Molecular Formula |
C10H14N2O2 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
ethyl N-(5-amino-2-methylphenyl)carbamate |
InChI |
InChI=1S/C10H14N2O2/c1-3-14-10(13)12-9-6-8(11)5-4-7(9)2/h4-6H,3,11H2,1-2H3,(H,12,13) |
InChI Key |
VDJGKXWWTLENND-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=C(C=CC(=C1)N)C |
Origin of Product |
United States |
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